molecular formula C7H11IO2 B2697287 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane CAS No. 2104511-57-9

6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane

Cat. No.: B2697287
CAS No.: 2104511-57-9
M. Wt: 254.067
InChI Key: YNRPGURHBCFCHD-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-2,5-dioxaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes an iodomethyl group attached to a dioxaspiro ring system

Scientific Research Applications

6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of spirocyclic drugs.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

    Biological Studies: The compound can be used as a probe or a building block in the study of biological systems and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane typically involves the iodination of a suitable precursor. One common method includes the reaction of a spirocyclic alcohol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-2,5-dioxaspiro[34]octane depends on its specific application In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity

Comparison with Similar Compounds

Similar Compounds

  • 5-(Iodomethyl)-6-oxaspiro[3.4]octane
  • 6-(Iodomethyl)-5-oxaspiro[3.4]octane

Uniqueness

6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane is unique due to its specific dioxaspiro ring system, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity or structural features are required.

Properties

IUPAC Name

6-(iodomethyl)-2,5-dioxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-3-6-1-2-7(10-6)4-9-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRPGURHBCFCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)OC1CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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